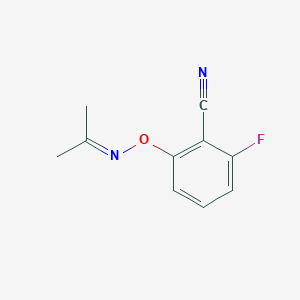

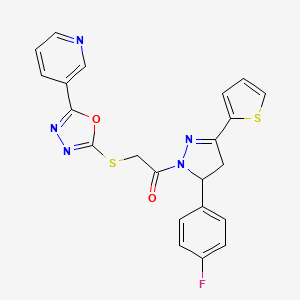

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis

The molecular structure of “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” consists of a pyrazole ring attached to a phenyl group and a pivalamide group.Chemical Reactions Analysis

Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .Applications De Recherche Scientifique

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms the : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are part of a family of pyrazolopyridines, which includes various congeners formed by fusing a pyrazole and a pyridine ring. The structural similarity of pyrazolo[3,4-b]pyridines to purine bases (adenine and guanine) has attracted interest from medicinal chemists .

Synthetic Methods: The synthesis of pyrazolo[3,4-b]pyridines involves diverse approaches. Researchers have developed methods starting from both preformed pyrazoles or pyridines. These synthetic strategies allow for the introduction of various substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridine scaffold .

Antiviral Activity:- Derivatives of pyrazolo[3,4-b]pyridines have shown promising antiviral properties. For instance:

Conclusion

Orientations Futures

The future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Mécanisme D'action

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFJARXRKUQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2594436.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)

![3-(Methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2594442.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)

![N,N-diethyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2594448.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)

![2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole](/img/structure/B2594450.png)